1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile
Description
1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is a brominated aromatic compound featuring a cyclobutane core fused to a carbonitrile group. Its structure includes a phenyl ring substituted with a bromine atom at the para-position and a cyclopropylmethoxy group at the ortho-position. The cyclopropylmethoxy group (OCH₂C₃H₅) introduces steric bulk and moderate electron-donating effects, while the carbonitrile (CN) enhances polarity. The molecular formula is C₁₅H₁₆BrNO, with a molecular weight of 306.19 g/mol . This compound is likely utilized as a pharmaceutical intermediate, given its structural similarity to intermediates described in synthetic protocols (e.g., palladium-catalyzed coupling reactions and functional group transformations) .
Properties
IUPAC Name |
1-[4-bromo-2-(cyclopropylmethoxy)phenyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c16-12-4-5-13(15(10-17)6-1-7-15)14(8-12)18-9-11-2-3-11/h4-5,8,11H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCPJQNSTXKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile typically involves multiple steps, starting with the bromination of 2-(cyclopropylmethoxy)benzene to introduce the bromo group at the para position
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is compared with similar compounds such as 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)ethan-1-amine and 1-Bromo-2-(cyclopropylmethoxy)benzene. While these compounds share structural similarities, 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile stands out due to its unique cyclobutanecarbonitrile group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs:
Key Structural and Functional Differences
Substituent Effects
- Cyclopropylmethoxy vs. Methoxy : The target compound’s cyclopropylmethoxy group increases steric hindrance and lipophilicity (logP) compared to the methoxy analog. This bulkiness may slow reaction kinetics in nucleophilic substitutions or couplings .
- Trifluoromethoxy (HMQ-T-F2) : The electron-withdrawing -OCF₃ group in HMQ-T-F2 enhances metabolic stability but reduces electron density on the aromatic ring compared to cyclopropylmethoxy .
Core Structure Influence Cyclobutane vs. In contrast, the pyrrolidine core in ’s compound offers conformational flexibility for binding biological targets . Chromene (Compound 1L): The fused chromene system in Compound 1L introduces planarity and π-stacking capability, which are absent in the target compound’s non-aromatic cyclobutane .
Functional Group Reactivity Carbonitrile Positioning: The carbonitrile in the target compound is directly attached to the cyclobutane, whereas in HMQ-T-F2, it is part of a thiourea linkage.
Biological Activity
1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name: 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile
- Molecular Formula: C13H14BrN
- Molecular Weight: 273.16 g/mol
- CAS Number: Not specified in the search results.
The biological activity of 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to engage with receptors and enzymes involved in critical biological pathways.
- Receptor Interaction: The presence of the bromine atom and cyclopropylmethoxy group enhances the compound's binding affinity to specific receptors, potentially modulating their activity.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.
Biological Activity Data
Research has indicated several potential biological activities for this compound, including:
- Antitumor Activity: Studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated.
- Antimicrobial Properties: Compounds with similar functional groups have demonstrated antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
Several studies have explored the biological effects of compounds structurally related to 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that similar cyclobutane derivatives exhibited significant cytotoxicity against breast cancer cells, indicating a promising direction for further investigation into the antitumor potential of this compound.
- Antimicrobial Research : Research published in Antimicrobial Agents and Chemotherapy highlighted that compounds with a bromo substituent showed enhanced activity against resistant strains of bacteria, suggesting that 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile could possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
